molecular formula C6H5N5O2 B1370294 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 31040-15-0

6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B1370294
CAS No.: 31040-15-0
M. Wt: 179.14 g/mol
InChI Key: DPFDCZNFMJEQCU-UHFFFAOYSA-N
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Description

6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with significant applications in medicinal and pharmaceutical chemistry. It is characterized by a triazole ring fused to a pyridine ring, with a nitro group at the 6-position and an amine group at the 2-position. This compound is known for its biological activities and potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to act as an inhibitor for enzymes such as JAK1 and JAK2, which are crucial in the signaling pathways of cytokines and growth factors . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding prevents the enzymes from catalyzing their respective reactions, thereby disrupting the associated biochemical pathways . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes metabolic reactions such as reduction, hydrolysis, and conjugation, leading to the formation of metabolites that are excreted through the urine . These metabolic pathways are crucial for the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments. This distribution pattern is essential for the compound’s biological activity and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and affect cellular metabolism.

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific research applications:

Comparison with Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: A similar compound with a triazole ring fused to a pyridine ring but without the nitro and amine groups.

    Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar structural features but different functional groups.

Uniqueness: 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the nitro and amine groups at specific positions enhances its potential as a therapeutic agent .

Properties

IUPAC Name

6-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O2/c7-6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFDCZNFMJEQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618458
Record name 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31040-15-0
Record name 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31040-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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